
N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic agent in various diseases. It was first identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) in 2005 and has since been shown to have activity against other kinases as well.
作用機序
N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide inhibits kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates. It has been shown to have a high selectivity for JNK, with little or no activity against other kinases. The inhibition of JNK by this compound has been shown to result in the suppression of inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and to inhibit the proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy. In addition, it has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
実験室実験の利点と制限
One advantage of using N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide in lab experiments is its high selectivity for JNK, which allows for the specific inhibition of this kinase without affecting other kinases. Another advantage is its ability to inhibit multiple kinases, which may be useful in diseases where multiple kinases are involved. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide in research. One potential application is in the treatment of cancer, where it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Another potential application is in the treatment of inflammatory diseases, where it has been shown to suppress the production of pro-inflammatory cytokines. Additionally, the development of more potent and selective inhibitors of JNK and other kinases may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide involves a multi-step process that has been described in detail in several publications. One such method involves the reaction of 4-chloro-3-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate product, which is then further reacted with acetic anhydride to obtain the final product. The purity and yield of the final product can be optimized by various purification techniques such as chromatography or recrystallization.
科学的研究の応用
N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have activity against several kinases, including JNK, which is involved in the regulation of cell growth, apoptosis, and inflammation. It has also been shown to have activity against other kinases such as p38 MAPK, which is involved in the regulation of immune response and inflammation, and Aurora kinases, which are involved in the regulation of cell division.
特性
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-8-9(6-7-11(13)15)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFONXRHKIAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


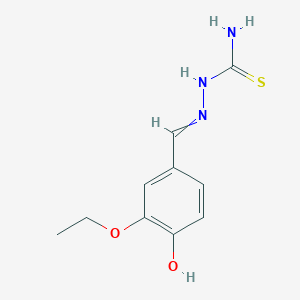
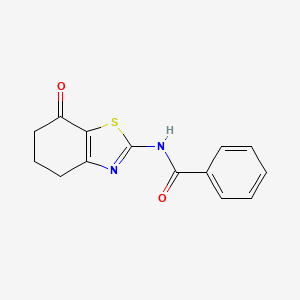
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)

![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)
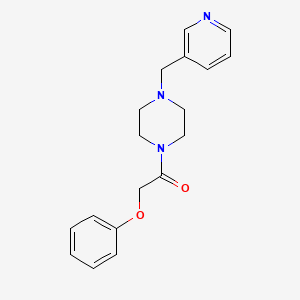
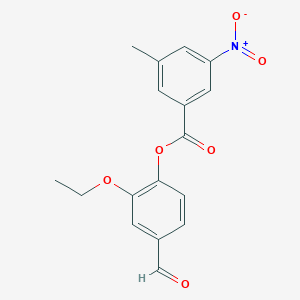
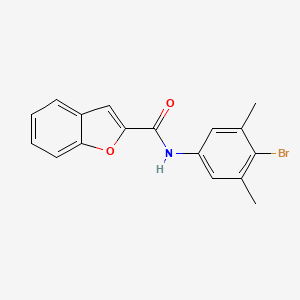
![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)